molecular formula C15H13ClINO2S2 B2439930 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine CAS No. 497234-89-6

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine

Cat. No.: B2439930
CAS No.: 497234-89-6
M. Wt: 465.75
InChI Key: DLAZYQNUPKKFDD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 2-position and an iodophenylsulfonyl group at the 3-position of the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can be achieved through a multi-step process involving the following key steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an amine in the presence of a suitable catalyst. For example, the reaction of 4-chlorobenzenethiol with 2-iodoaniline in the presence of a base such as sodium hydroxide can yield the thiazolidine ring.

    Sulfonylation: The introduction of the sulfonyl group can be achieved by reacting the thiazolidine intermediate with a sulfonyl chloride derivative. For instance, the reaction of the thiazolidine intermediate with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazolidines can be formed.

    Oxidation Products: Sulfoxides or sulfones can be obtained.

    Coupling Products: A wide range of biaryl or aryl-alkene derivatives can be synthesized.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit biological activity, such as antimicrobial or anticancer properties, warranting further investigation.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, leading to the inhibition of their function. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.

    2-(4-Methylphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine: Contains a methyl group instead of chlorine, which may alter its steric and electronic properties.

Uniqueness

2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may provide a balance of electronic and steric effects, making it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO2S2/c16-12-3-1-11(2-4-12)15-18(9-10-21-15)22(19,20)14-7-5-13(17)6-8-14/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAZYQNUPKKFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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